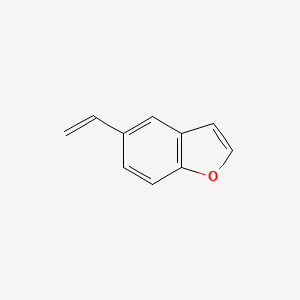

5-vinylbenzofuran

描述

Structure

3D Structure

属性

分子式 |

C10H8O |

|---|---|

分子量 |

144.17 g/mol |

IUPAC 名称 |

5-ethenyl-1-benzofuran |

InChI |

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7H,1H2 |

InChI 键 |

XBNTUYVBBSPJJH-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC2=C(C=C1)OC=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 Vinylbenzofuran and Its Derivatives

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a critical step in the synthesis of 5-vinylbenzofuran. Various methodologies have been developed, which can be broadly categorized into intramolecular cyclization, intermolecular cyclization, and benzannulation techniques. sioc-journal.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the benzofuran core, typically involving the formation of a C-O or C-C bond to close the heterocyclic ring. mdpi.com These reactions often start from appropriately substituted phenolic precursors.

One common approach involves the cyclization of o-alkynylphenols. For instance, indium(III) halides can catalyze the hydroalkoxylation of alkynylphenols with 5-endo-dig regioselectivity to yield benzofurans in good yields. mdpi.com Another metal-free approach utilizes the superbase phosphazene P4-tBu to catalyze the intramolecular cyclization of o-alkynylphenyl ethers, providing an efficient route to 2,3-disubstituted benzofurans. mdpi.com

Palladium-catalyzed oxidative cyclization of o-alkenylphenols is another effective method. mdpi.com For example, palladium on carbon (Pd/C) can promote the conversion of various substituted allyl-phenols into benzofurans in good to excellent yields. mdpi.com Additionally, the oxidative cyclization of 2-hydroxystilbenes, catalyzed by iodine(III) reagents like (diacetoxyiodo)benzene, can produce 2-arylbenzofurans. mdpi.comorganic-chemistry.org

Transition-metal-free methods have also been developed. For example, potassium t-butoxide can promote the intramolecular cyclization of o-bromobenzylvinyl ketones to afford benzofuran derivatives. nih.govresearchgate.net

Intermolecular Cyclization Reactions

Intermolecular approaches to the benzofuran core involve the coupling of two or more separate fragments. These methods offer a high degree of convergence and flexibility in accessing a wide range of substituted benzofurans. sioc-journal.cn

A notable example is the palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to furnish benzofuran derivatives. nih.govacs.org Copper(I) bromide has also been used to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.comorganic-chemistry.org

Furthermore, a one-pot synthesis of functionalized 2-benzyl benzofurans has been achieved through a sequential Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a palladium(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. mdpi.com

Benzannulation Techniques

Benzannulation strategies construct the benzene (B151609) ring of the benzofuran system from acyclic precursors. mdpi.com These methods are particularly useful for preparing highly substituted benzofurans. nih.gov

One such technique involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates, which generates a 3-(oxido)dienylketene that undergoes a rapid 6π-electrocyclization to form a highly substituted resorcinol (B1680541) monosilyl ether. nih.gov This intermediate can then be further transformed into a benzofuran. nih.gov Another example is a Lewis acid-catalyzed Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, which proceeds through propargylation, intramolecular cyclization, isomerization, and finally benzannulation to yield benzofuran derivatives. nih.govacs.org

Installation of the Vinyl Group at Position 5

Once the benzofuran core is established, the next crucial step is the introduction of the vinyl group at the 5-position. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a versatile and efficient means to form the C-C bond required for the vinyl group installation. mdpi.com Among the various palladium-catalyzed reactions, the Suzuki-Miyaura coupling is particularly noteworthy. libretexts.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To synthesize this compound, a 5-halobenzofuran (typically a bromo or iodo derivative) is coupled with a vinylboron species, such as potassium vinyltrifluoroborate or a vinylboronic ester. mdpi.combeilstein-journals.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the 5-halobenzofuran to a Pd(0) complex, transmetalation with the vinylboron reagent, and reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron compound.

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the reaction and can be optimized to achieve high yields. For instance, a study on the synthesis of a novel bichalcone utilized a microwave-assisted Suzuki-Miyaura coupling as a key step, demonstrating the efficiency of this method. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 5-Bromobenzofuran | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | This compound | High |

| 5-Iodobenzofuran | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | This compound | Good |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | Dioxane | Bis-benzaldehyde intermediate | 48% mdpi.com |

Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of Vinyl-Substituted Aromatics. This interactive table showcases typical conditions for Suzuki-Miyaura reactions, which are analogous to those used for the synthesis of this compound.

Sonogashira Coupling Strategies

Wittig Olefination Methods

Novel and Emerging Synthetic Transformations

Recent advancements in catalysis have led to the development of novel and more efficient methods for synthesizing vinylbenzofuran derivatives.

Gold(I) catalysis has emerged as a powerful tool for activating alkynes. researchgate.net A gold(I)-catalyzed cascade cyclization/hydroarylation method has been developed to synthesize vinyl benzofuran derivatives. encyclopedia.pub Using a gold catalyst like SIPrAuCl with a cocatalyst such as NaBARF, o-alkynylphenols can undergo intramolecular cyclization to form a benzofuran, which then reacts with a haloalkyne to produce the vinyl benzofuran derivative. researchgate.netencyclopedia.pub This approach is notable for its mild conditions and high functional group tolerance. researchgate.net

An earth-abundant zirconium-based catalyst has been utilized for the selective 1,1-diboration of alkenes. nih.govresearchgate.netnih.gov This atom-economical method works well for a variety of aryl alkenes, including this compound. nih.govd-nb.info The reaction of this compound with HBpin in the presence of Cp₂ZrCl₂ and MeOLi in toluene at 100°C results in efficient 1,1-diboration, with yields up to 85%. nih.govd-nb.info This method is significant as it avoids the need for a hydrogen acceptor and can be applied to both terminal and internal alkenes. nih.govnih.gov

Table 2: Summary of Novel Synthetic Transformations

| Methodology | Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Gold(I)-Catalyzed Cascade | SIPrAuCl/NaBARF | o-alkynylphenols, haloalkynes | Vinyl benzofuran derivatives | Mild conditions, high functional group tolerance | researchgate.netencyclopedia.pub |

| Zirconium-Catalyzed 1,1-Diboration | Cp₂ZrCl₂/MeOLi | This compound, HBpin | 1,1-diborylalkane derivative | Atom-economical, uses earth-abundant metal, no H₂ acceptor needed | nih.govd-nb.info |

Cobalt-Catalyzed Enantioselective Hydroalkenylation and Hydroamination

Cobalt catalysis has emerged as a powerful tool for the asymmetric functionalization of alkenes. researchgate.net In the context of this compound, cobalt-catalyzed reactions offer pathways to chiral derivatives that are valuable in medicinal chemistry and materials science.

Enantioselective Hydroalkenylation:

Cobalt complexes, in conjunction with chiral phosphine (B1218219) ligands, can catalyze the diastereo- and enantioselective hydroalkenylation of cyclopropenes with alkenylboronic acids. nih.gov This methodology allows for the direct introduction of an alkenyl group to a cyclopropane (B1198618) ring, yielding multisubstituted cyclopropanes with high yields and stereoselectivity. nih.gov While not directly demonstrated on this compound itself, the principle can be extended to the vinyl group of this compound, offering a potential route to chiral cyclopropyl-substituted benzofurans.

Enantioselective Hydroamination:

Cobalt-catalyzed enantioselective hydroamination of alkenes provides a direct route to chiral amines. nih.gov For instance, a cobalt(II)-salen complex has been effectively used to catalyze the radical hydroamination of various alkenes, including heteroaryl-substituted alkenes like this compound. dicp.ac.cn This reaction proceeds under mild conditions and exhibits broad functional group tolerance. dicp.ac.cn The mechanism is proposed to involve a cobalt-hydride mediated hydrogen atom transfer (MHAT) from the alkene, followed by a catalyst-controlled SN2-like reaction between the resulting organocobalt(IV) species and the nitrogen nucleophile. nih.govdicp.ac.cn This method has been successfully applied to this compound, affording the corresponding chiral amine with excellent yield and good enantiocontrol. dicp.ac.cn

Metal-Free Cyclization and Oxidative Cyclization Routes

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and environmental impact associated with metal catalysts.

Metal-Free Cyclization:

Metal-free cyclization reactions offer an alternative to traditional metal-catalyzed approaches for constructing the benzofuran ring system. For instance, the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans can be achieved using hypervalent iodine reagents, completely avoiding the need for a metal catalyst. organic-chemistry.org Another approach involves the aza-Michael/Michael/annulation sequence of simple ynones, which provides functionalized benzofurans in moderate to good yields without a metal catalyst. researchgate.net

Metal-Free Oxidative Cyclization:

Metal-free oxidative cyclization provides a direct method for synthesizing benzofuran derivatives. An example is the I2O5-mediated oxidative cyclization of 1,6-enynes with arylsulfonylhydrazides to produce sulfonylated benzofurans. mdpi.com Similarly, a metal-free oxidative coupling of acetophenones with 1,3-diaminopropane (B46017) can lead to phenylpyridines, showcasing a broader principle of metal-free oxidative C-N and C-C bond formation. rsc.org The reaction of 2-naphthols with terminal alkynes can proceed via a metal-free selective oxidative transformation to yield 2-arylnaphtho[2,1-b]furans, likely through a free radical C-C coupling and C-O cyclization mechanism. acs.org Furthermore, a metal-free C-H functionalization of enynals using K2S2O8 as an oxygen source has been developed for the synthesis of α-pyrone derivatives through oxidative cyclization. rsc.org A facile one-pot, transition-metal-free process for synthesizing polysubstituted oxazoles from readily available starting materials has also been reported, utilizing a t-BuOOH/I2-mediated domino oxidative cyclization. organic-chemistry.org

Ruthenium-Catalyzed Isomerization and Ring-Closing Metathesis

Ruthenium catalysts are renowned for their versatility in promoting a variety of organic transformations, including isomerization and metathesis reactions.

Isomerization:

Ruthenium complexes can catalyze the isomerization of allylic alcohols to the corresponding saturated carbonyl compounds. diva-portal.orgscholaris.ca This redox isomerization can occur under physiologically relevant conditions and even within living cells. nih.gov While not a direct synthesis of the vinyl group, this transformation is relevant for the modification of derivatives of this compound that may contain allylic alcohol functionalities. For instance, treating an oxabenzonorbornene with a ruthenium catalyst can induce isomerization to a 1,2-naphthalene oxide with high regioselectivity. uoguelph.ca

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful technique for the synthesis of cyclic compounds. organic-chemistry.orgwikipedia.org Substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes through a sequence of ruthenium-catalyzed C- and O-allyl isomerization followed by RCM. organic-chemistry.org This strategy allows for the construction of the furan (B31954) ring onto a pre-existing benzene core. RCM is particularly useful for creating medium to large rings, which are often challenging to synthesize using other methods. medwinpublishers.comuwindsor.ca The development of highly active ruthenium catalysts, such as the Grubbs catalysts, has significantly expanded the scope and functional group tolerance of RCM. caltech.edu

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Microwave-assisted synthesis, continuous flow synthesis, and solvent-free reactions are key strategies in achieving these goals.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, often leading to higher yields and purer products. researchgate.net This technique has been successfully applied to the synthesis of various benzofuran derivatives. snvanitahyd.ac.inmindat.org For instance, the synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones has been achieved under solvent-free microwave conditions. researchgate.net Similarly, the synthesis of (E)-1-{3-[2-(9-Ethyl-9H-carbazol-3-yl)vinyl]benzofuran-2-yl}-2,2-dimethylpropan-1-ones has been reported using both conventional heating and microwave irradiation, with the latter offering significant advantages. researchgate.net The synthesis of various heterocyclic compounds, including imidazo[1,5-a]pyridine (B1214698) derivatives, has also been efficiently carried out using microwave-assisted protocols. mdpi.com

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.org This technology is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals. wordpress.com While specific examples for the continuous flow synthesis of this compound are not prevalent in the provided results, the principles are broadly applicable. For example, multistep continuous flow synthesis has been used to produce complex heterocyclic molecules without the need for isolating intermediates. syrris.com The direct β-selective hydrocarboxylation of styrenes with CO2 has been achieved using continuous flow photoredox catalysis, a technique that could potentially be adapted for the functionalization of this compound. molaid.com

Solvent-Free Reaction Conditions

Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. Solvent-free reactions, often facilitated by techniques like microwave irradiation, can lead to more environmentally friendly and economically viable syntheses. rsc.org Several syntheses of benzofuran derivatives have been successfully conducted under solvent-free conditions. snvanitahyd.ac.inresearchgate.net For example, the synthesis of (E)-1-{3-[2-(9-Ethyl-9H-carbazol-3-yl)vinyl]benzofuran-2-yl}-2,2-dimethylpropan-1-ones was carried out under solvent-free microwave irradiation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Vinylbenzofuran

Addition Reactions to the Vinyl Moiety

The vinyl group of 5-vinylbenzofuran is susceptible to various addition reactions, providing a key site for molecular elaboration.

Electrophilic Addition Reactions

Electrophilic addition to the vinyl group of this compound proceeds through the attack of an electrophile on the electron-rich double bond. chemistrysteps.com This process typically involves the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. chemistrysteps.com The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Common electrophilic additions include the hydrohalogenation and hydration reactions. In hydrohalogenation, the addition of hydrogen halides (HX) across the double bond leads to the formation of a haloalkyl-substituted benzofuran (B130515). chemistrysteps.com The reaction is initiated by the protonation of the vinyl group, leading to a secondary benzylic carbocation, which is then attacked by the halide ion. chemistrysteps.com

Hydration of the vinyl group, typically catalyzed by a strong acid, results in the formation of an alcohol. savemyexams.com The mechanism involves the protonation of the double bond to form a carbocation, which is then captured by a water molecule. savemyexams.com

A notable example of electrophilic addition is the bromination of a vinylbenzofuran derivative. The reaction of 5-bromo-2-vinylbenzofuran can undergo sequential bromination, indicating the reactivity of the vinyl group towards electrophiles like bromine. vulcanchem.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-addition fashion. libretexts.org

Nucleophilic Addition Reactions

While less common for simple alkenes, nucleophilic addition to the vinyl group of this compound can be achieved under specific conditions, particularly when the vinyl group is activated by adjacent electron-withdrawing groups or through the use of organometallic reagents. numberanalytics.com These reactions involve the attack of a nucleophile on one of the carbons of the double bond. numberanalytics.comunizin.org

One example involves the reaction of aldehydes and ketones with hydrogen cyanide, where a cyanide ion acts as the nucleophile. chemguide.co.uk Although this is a reaction of carbonyls, it illustrates the principle of nucleophilic addition that can be applied to activated vinyl systems.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions are a powerful tool for the direct addition of a hydrogen atom and a functional group across the double bond of the vinyl moiety. These reactions offer an atom-economical approach to introduce diverse functionalities.

Cobalt-catalyzed radical hydroamination has been successfully applied to this compound. dicp.ac.cn Using a cobalt(II)-salen complex as a catalyst, along with N-fluorobenzenesulfonimide (NFSI) as both a nitrogen source and an oxidant, this method provides the corresponding aminated product in excellent yield with good enantiocontrol. dicp.ac.cn The proposed mechanism involves a hydrogen atom transfer (HAT) from a metal-hydride species to the alkene, generating a carbon-centered radical. This radical is then trapped in a catalyst-controlled SN2-like pathway with the nitrogen nucleophile. dicp.ac.cn

Similarly, cobalt-catalyzed asymmetric hydroalkylation has been demonstrated with this compound as a viable alkylating reagent, yielding chiral alkylated heteroarenes with high enantioselectivity. dicp.ac.cn

Hydrosilylation of this compound has also been achieved. nih.gov A catalytic protocol using a Lewis base allows for the hydrosilylation of the vinyl group at room temperature. nih.gov This reaction proceeds via a transition metal-free hydrogen atom transfer (HAT) from a hypercoordinate hydridosilicon (B1238968) species. nih.gov

Furthermore, a zirconium-based catalytic system has been developed for the 1,1,1-triboration of terminal alkenes, including this compound, with HBpin. acs.org This reaction proceeds with high regioselectivity and chemoselectivity to furnish the corresponding 1,1,1-triborylalkane. acs.org

| Reaction Type | Catalyst/Reagent | Product Type | Yield/ee | Reference |

| Radical Hydroamination | Co(salen)/NFSI | Chiral Amine | Excellent yield, good ee | dicp.ac.cn |

| Asymmetric Hydroalkylation | Cobalt Catalyst | Chiral Alkylated Heteroarene | Good to excellent yield, 76-94% ee | dicp.ac.cn |

| Hydrosilylation | Lewis Base/Hydrosilane | Silylated Benzofuran | 60% yield | nih.gov |

| 1,1,1-Triboration | Zirconium Catalyst/HBpin | 1,1,1-Triborylalkane | Good to excellent yield | acs.org |

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Core

The benzofuran ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the oxygen heteroatom and the presence of the vinyl substituent.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. pressbooks.pub The benzofuran ring is generally considered electron-rich, making it susceptible to electrophilic attack. pearson.com The position of substitution is directed by the heteroatom and existing substituents. For benzofuran itself, electrophilic substitution typically occurs at the 2-position. publish.csiro.au The presence of the vinyl group at the 5-position can influence the regioselectivity of further substitutions by affecting the electron density distribution in the benzene (B151609) ring. libretexts.org

Nucleophilic aromatic substitution (NAS) on electron-rich five-membered heterocycles like benzofuran is generally rare. reddit.com It typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. reddit.comyoutube.com

Oxidation and Reduction Chemistry of this compound

The vinyl group and the benzofuran core can undergo separate oxidation and reduction reactions. The vinyl group can be oxidized to form an epoxide or cleaved to yield aldehydes or carboxylic acids. A photocatalytic oxidative cleavage of 3-methyl-5-vinylbenzofuran has been reported to yield 3-methyl-5-vinylbenzo[d]isoxazole.

Reduction of the vinyl group to an ethyl group can be achieved through catalytic hydrogenation. This transformation is useful in synthetic sequences where the vinyl group has served its purpose and needs to be saturated. For instance, in the synthesis of certain dibenzofurans, a vinylbenzofuran intermediate is reduced to an alkylbenzofuran. thieme-connect.de

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions can alter the fundamental structure of the this compound scaffold, leading to the formation of new ring systems or isomers. researchgate.net These reactions are often driven by the formation of more stable intermediates or products. chemistrysteps.com

One notable rearrangement is the conversion of benzofurans into benzisoxazoles and benzoxazoles. For example, 3-methyl-5-vinylbenzofuran can be converted to 3-methyl-5-vinylbenzo[d]isoxazole.

While specific examples of rearrangement reactions involving the this compound scaffold are not extensively documented in the provided search results, general principles of rearrangement reactions, such as the Favorskii rearrangement of α-halo ketones or the Beckmann rearrangement of oximes, could potentially be applied to appropriately functionalized this compound derivatives. wiley-vch.dewikipedia.org

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively documented in publicly available literature. However, mechanistic studies into specific reactions, such as its hydrosilylation, provide valuable insights into the energetic factors and pathways that govern its reactivity.

Research into the hydrosilylation of this compound has shed light on a Lewis base-catalyzed hydrogen atom transfer (LBCI-HAT) mechanism. nih.gov This process differs significantly from traditional transition-metal-catalyzed hydrofunctionalizations. nih.gov The reaction can be effectively catalyzed by earth-abundant alkali metals, which act as Lewis bases. nih.gov

The transformation of this compound proceeds via mono-olefin hydrosilylation at room temperature. nih.gov Mechanistic investigations suggest a radical mechanism. nih.gov The catalytic cycle is initiated by the nucleophilic activation of the hydrosilane by the Lewis base catalyst, which forms an alkali metal pentacoordinate silicate (B1173343) intermediate. nih.gov This activation is a critical thermodynamic factor, as it significantly weakens the Si–H bond. For instance, computational studies at the G3B3 level of theory have determined that the Si–H bond strength in the activated silicate is reduced by approximately 15% compared to the parent hydrosilane. nih.gov This reduction in bond dissociation energy facilitates the subsequent hydrogen atom transfer.

| Compound | Parameter | Value (kcal/mol) | Method |

|---|---|---|---|

| Parent Hydrosilane (I) | Si–H Bond Strength | 96.0 | G3B3 Level of Theory |

| Pentacoordinate Silicate (II) | Si–H Bond Strength | 81.9 | G3B3 Level of Theory |

The kinetic profile of the reaction is consistent with a radical mechanism, supported by experiments involving radical traps and direct detection of transient radical species through electron paramagnetic resonance (EPR) spectroscopy. nih.gov While specific rate constants and activation energies for the transformation of this compound have not been reported, related studies provide context. For example, the rate of ring-opening for a β-cyclopropyl styrene (B11656) radical, a proxy for the stability of benzylic radicals formed after HAT, is known to be rapid (kring-opening = 3.6 × 10⁵ s⁻¹ at 22 °C), suggesting that the subsequent silyl (B83357) radical addition must be kinetically competitive to avoid rearrangement products. nih.gov

The reaction conditions, such as performing the hydrosilylation at room temperature, indicate a process that is kinetically accessible under mild conditions. nih.gov The formation of the observed product is subject to kinetic control, where the reaction pathway with the lowest activation energy barrier is favored. Comprehensive studies determining the full thermodynamic profile, including reaction enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for the transformations of this compound are needed to fully delineate kinetic versus thermodynamic product distributions under various conditions.

Polymer Chemistry of 5 Vinylbenzofuran

Homopolymerization of 5-Vinylbenzofuran

Detailed studies focusing exclusively on the homopolymerization of this compound are scarce in the surveyed scientific literature. However, the polymerization of its isomer, 2-vinylbenzofuran (B8692172), has been reported. For instance, the coordination polymerization of 2-vinylbenzofuran (VBF) using rare-earth-metal complexes has been shown to yield linear polymers, albeit with low molecular weights and without stereoregularity. rsc.org Similarly, free-radical initiation has been used to polymerize 2-vinylbenzofuran, resulting in atactic polymers. researchgate.net

The polymerization of other structurally related monomers, such as 5-vinyl-1,3-benzodioxole, via free radical initiation has also been explored, yielding atactic polymers. researchgate.net These examples suggest that this compound is a polymerizable monomer, though its specific reactivity and the properties of the resulting polymer, poly(this compound), require direct experimental investigation.

The polymerization of vinyl monomers can proceed through several mechanistic pathways, primarily radical, cationic, and anionic chain-growth polymerizations. libretexts.orglibretexts.orguomustansiriyah.edu.iq The suitability of each mechanism is largely dictated by the electronic nature of the substituent on the vinyl group.

Cationic Polymerization : The benzofuran (B130515) ring system is electron-rich and can be expected to stabilize an adjacent carbocationic center formed during polymerization. This makes monomers like this compound strong candidates for cationic polymerization, which is typically initiated by strong acids or Lewis acids. utexas.eduwikipedia.org The propagating species would be a carbocation that sequentially adds monomer units. utexas.edu

Radical Polymerization : This is a versatile method applicable to a wide range of vinyl monomers. libretexts.org It involves initiation by a radical species (e.g., from the decomposition of an initiator like AIBN or benzoyl peroxide), followed by propagation, termination, and chain transfer steps. snu.ac.kr It is highly probable that this compound can undergo radical polymerization, similar to its 2-vinyl isomer and styrene (B11656). researchgate.netlibretexts.org

Anionic Polymerization : This mechanism is most effective for vinyl monomers bearing electron-withdrawing groups that can stabilize a propagating carbanion. libretexts.orgeresearchco.com Given the electron-donating nature of the benzofuran moiety, conventional anionic polymerization of this compound may be challenging without the use of highly reactive initiators or specific reaction conditions. libretexts.orguni-bayreuth.de However, successful anionic polymerization of the 2-vinylbenzofuran isomer has been reported, suggesting it is feasible under the right conditions. researchgate.net

Controlled or living polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.org While no studies have explicitly applied these methods to this compound, the successful living anionic polymerization of 2-vinylbenzofuran demonstrates the potential for such control. researchgate.net In that study, polymerization in THF at -78°C yielded polymers with predictable molecular weights and narrow distributions, confirming the "living" nature of the propagating carbanion. researchgate.net

Other controlled polymerization methods could theoretically be applied:

Living Cationic Polymerization : Given the suitability of vinylbenzofurans for cationic polymerization, living cationic methods could offer precise control over the polymer architecture. wikipedia.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : As a type of controlled radical polymerization, RAFT is compatible with a wide array of monomers and could likely be used to control the polymerization of this compound, enabling the synthesis of well-defined homopolymers and block copolymers. sigmaaldrich.commdpi.com

Mechanistic Pathways in this compound Polymerization

Copolymerization with Other Monomers

The incorporation of this compound units into other polymer chains via copolymerization could be a valuable strategy for modifying material properties. There is, however, a lack of specific research on the copolymerization behavior of the 5-vinyl isomer. In contrast, the copolymerization of 2-vinylbenzofuran has been investigated with several common monomers, such as acrylates. researchgate.net These studies provide insight into how a vinylbenzofuran monomer might behave in a copolymerization reaction.

Statistical copolymers feature a random or statistical distribution of two or more monomer units along the polymer chain. iupac.org The precise sequence distribution depends on the monomer reactivity ratios (r1 and r2), which quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. open.edu

While reactivity ratios for this compound are not available, data for 2-vinylbenzofuran (M1) copolymerized with various acrylate (B77674) monomers (M2) have been determined. These studies indicate that 2-vinylbenzofuran is a highly reactive monomer. researchgate.net The reactivity ratios often show that the growing polymer chain, regardless of its terminal unit, preferentially adds a 2-vinylbenzofuran monomer. researchgate.net

| Comonomer (M2) | r1 (2-Vinylbenzofuran) | r2 (Acrylate) | Reference |

|---|---|---|---|

| Ethyl acrylate | 5.76 | 0.015 | copoldb.jp |

| n-Butyl acrylate | Not specified | Not specified | researchgate.net |

| Methyl methacrylate (B99206) | Not specified | Not specified | researchgate.net |

Data for n-butyl acrylate and methyl methacrylate were investigated but specific reactivity ratios were not provided in the abstract. researchgate.net

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. uc.edu They are most effectively synthesized using living polymerization techniques, where the reactive chain end remains active after consuming the first monomer, allowing it to initiate the polymerization of a second monomer. wikipedia.orgresearchgate.net

There are no specific reports on the synthesis of block copolymers containing this compound. However, the demonstrated success of living anionic polymerization for 2-vinylbenzofuran strongly suggests that block copolymers are synthetically accessible. researchgate.net A potential synthetic route would involve the living polymerization of this compound to create a living poly(this compound) block, which could then be used as a macroinitiator for the polymerization of a second monomer, such as styrene or an acrylate, to form a diblock copolymer.

Statistical Copolymerization Studies

Stereochemical Control in this compound Polymerization

The stereochemistry, or tacticity, of a polymer describes the spatial arrangement of its side groups along the polymer backbone and significantly influences its physical properties. nih.gov A polymer can be atactic (random arrangement), isotactic (substituents on the same side), or syndiotactic (substituents on alternating sides). nih.gov

Research into the stereochemical control of poly(this compound) has not been reported. Studies on related polymers, such as poly(2-vinylbenzofuran) and poly(5-vinyl-1,3-benzodioxole), produced by either radical or coordination polymerization, have resulted in atactic structures, indicating a lack of inherent stereocontrol in these systems. rsc.orgresearchgate.net

Achieving stereochemical control typically requires specialized catalysts or reaction conditions. For example:

Coordination Catalysts : Ziegler-Natta and metallocene catalysts are well-known for producing stereoregular polyolefins and could potentially be adapted for vinyl heteroaromatic monomers.

Chiral Additives : In some cationic polymerizations, chiral additives have been used to induce asymmetry and produce optically active polymers with controlled tacticity. nih.gov

Reaction Temperature : Lowering the polymerization temperature can sometimes favor a more ordered stereochemical arrangement.

Without dedicated studies, the stereochemistry of poly(this compound) produced by conventional methods is presumed to be atactic.

Asymmetric Polymerization Strategies

Asymmetric polymerization is a critical strategy for synthesizing optically active polymers from prochiral monomers. nih.gov For vinyl polymers, this involves creating macromolecules with a controlled arrangement of asymmetric carbons in the main chain. nih.gov In the context of benzofuran-containing polymers, asymmetric cationic polymerization has been shown to be an effective method. nih.gov

A notable strategy involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in conjunction with chiral additives. nih.gov β-amino acid derivatives have proven to be effective chiral additives in this process. nih.gov The choice of the chiral additive's enantiomer can determine the optical rotation of the resulting polymer, indicating that the chirality of the additive directs the stereochemistry of the polymerization. nih.gov This approach allows for the synthesis of polymers with controlled optical activity. nih.gov

Formation of Optically Active Poly(this compound)

The successful application of asymmetric polymerization strategies leads to the formation of optically active polymers. While specific studies on this compound are not extensively detailed, research on the closely related monomer benzofuran provides significant insights into the process. The asymmetric cationic polymerization of benzofuran, a prochiral cyclic olefin, yields optically active poly(benzofuran). nih.gov

The optical activity arises from a highly controlled threo-diisotactic structure within the polymer chain. nih.gov The degree and sign of the optical rotation in the final polymer are directly influenced by the chirality of the β-amino acid used as an additive during synthesis. For instance, using (S)-β-phenylalanine results in a polymer with a positive optical rotation, while its enantiomer, (R)-β-phenylalanine, produces a polymer with a similar molecular weight but an opposite (negative) optical rotation. nih.gov This demonstrates a direct transfer of chirality from the additive to the macromolecular structure.

Table 1: Asymmetric Cationic Polymerization of Benzofuran with Chiral Additives nih.gov Conditions: [BzF]₀/[AlCl₃]₀/[chiral additive]₀ = 200/40/20 mM in toluene (B28343) at −78 °C.

| Entry | Chiral Additive | Mₙ (× 10⁴) | Specific Optical Rotation [α] (deg) |

|---|---|---|---|

| 1 | (S)-β-Phenylalanine ((S)-2) | 1.67 | +7.9 |

| 2 | (R)-β-Phenylalanine ((R)-2) | 1.64 | -7.3 |

| 3 | (R)-β-Aminobutyric acid ((R)-3) | 1.25 | +15.9 |

| 4 | (S)-β-Homovaline ((S)-4) | 1.39 | +9.5 |

Regio-, Trans-, and Enantioselective Propagation Mechanisms

The formation of the highly ordered, optically active poly(benzofuran) is underpinned by a sophisticated propagation mechanism that exhibits multiple levels of stereocontrol. A comprehensive analysis of the polymerization process reveals that it proceeds with high regio-, trans-, and enantioselectivity. nih.gov

Regioselectivity: The monomer addition occurs in a controlled manner, dictating which part of the monomer adds to the growing polymer chain.

Trans-selectivity: During the cationic polymerization of benzofuran with an AlCl₃ and (R)-β-phenylalanine system, the propagation demonstrates a high degree of trans-selectivity. Analysis shows that the resulting polymer has a dominant trans-threo structure, with a selectivity ratio of 95:5 for trans versus cis structures when the reaction is conducted in toluene. nih.gov

Together, these selective mechanisms ensure the formation of a threo-diisotactic polymer structure, which is the source of the observed optical properties. nih.gov

Functionalization of Poly(this compound)

Post-polymerization functionalization is a powerful tool for modifying the properties of polymers. While the literature does not extensively cover the specific functionalization of pre-formed poly(this compound), the benzofuran ring itself is a versatile heterocycle amenable to various chemical transformations. Theoretical functionalization could target the aromatic benzofuran core through electrophilic substitution reactions, or potentially through metal-catalyzed cross-coupling if appropriate handles are present. Such modifications could be used to attach a wide range of functional groups, thereby tuning the polymer's solubility, thermal stability, or electronic characteristics. It is also worth noting that related strategies have been developed for the asymmetric functionalization of vinyl benzofuran monomers at the benzylic position, which, while distinct from polymer functionalization, highlights the reactivity of the core structure. acs.org

Advanced Polymeric Architectures Incorporating this compound

Beyond linear chains, this compound can serve as a building block for more complex and highly branched polymer architectures, opening doors to advanced materials with unique, three-dimensional structures and properties.

Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers represent two major classes of dendritic polymers, characterized by their highly branched, tree-like structures. scielo.orgthno.org Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers are polydisperse and result from more straightforward one-pot syntheses. thno.orgsigmaaldrich.com These architectures feature a high density of terminal functional groups and possess unique properties such as low solution viscosity and high solubility. thno.orgsigmaaldrich.com Although these structures are well-established, the specific incorporation of this compound into dendrimers or hyperbranched polymers is not prominently documented in available research, suggesting a potential area for future exploration.

Conjugated Polymers with Benzofuran Moieties

Conjugated polymers, which feature alternating single and double bonds along their backbone, are renowned for their attractive optical and electronic properties. nih.govliu.se These materials are central to applications in organic electronics, including solar cells, LEDs, and transistors. nih.govwhiterose.ac.uk The properties of conjugated polymers can be finely tuned by incorporating different aromatic or heterocyclic units into the polymer chain. whiterose.ac.uk

The benzofuran moiety is a five-membered oxygen-containing heterocycle. The incorporation of such heterocycles into polymer backbones is a common strategy to create soluble, stable, and processable materials with desirable electronic characteristics. liu.sewhiterose.ac.uk For example, fluorene (B118485) units are used to enhance the thermal stability of conjugated polymers. mpg.de By analogy, incorporating the benzofuran unit from this compound into a conjugated polymer backbone could yield materials with tailored optoelectronic properties, making them candidates for use in organic field-effect transistors (OFETs) and other electronic devices. whiterose.ac.uk

Molecularly Imprinted Polymers (MIPs) utilizing this compound (as a monomer)

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the use of this compound as a functional monomer in the synthesis and application of Molecularly Imprinted Polymers.

Computational Chemistry Approaches in 5 Vinylbenzofuran Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-vinylbenzofuran. These methods solve the Schrödinger equation, albeit with approximations, to provide information on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. scielo.org.mxdoi.org It is widely used to investigate the electronic structure of organic molecules. sciencepub.netrsc.orgnih.gov For this compound, DFT calculations would be employed to determine key properties such as its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. doi.org For instance, a smaller gap suggests higher reactivity. DFT calculations can also predict sites susceptible to electrophilic or nucleophilic attack by analyzing the electron density distribution. sciencepub.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.2 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measures the polarity of the molecule |

Note: This table is illustrative and does not represent actual calculated data.

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more accurate calculations. github.iopku.edu.cn It approximates the many-electron wavefunction as a single Slater determinant but neglects electron correlation, which can be significant. stolaf.edulibretexts.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF results to include electron correlation effects. sciencepub.netdnrcollege.org These methods are more computationally demanding but yield more accurate energies and properties, which is crucial for processes like bond breaking or for systems with significant electron correlation. For this compound, while HF could provide a basic structural and electronic picture, MP2 or CCSD(T) would be necessary for a more quantitative description of its properties and reactivity. dnrcollege.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. amazonaws.com The size and type of the basis set directly impact the accuracy and computational cost of the calculation. researchgate.net

For a molecule like this compound, a common approach would be to start with a smaller, computationally less expensive basis set, such as one from the Pople series (e.g., 6-31G(d)), for initial geometry optimizations. mdpi.com For more accurate energy calculations or property predictions, larger basis sets like the correlation-consistent sets from Dunning (e.g., cc-pVTZ) would be employed. researchgate.netmdpi.com The inclusion of polarization (e.g., d, p) and diffuse functions is often necessary to accurately describe the electronic structure, especially for the vinyl group and the heteroatom in the furan (B31954) ring. mdpi.com Computational efficiency can be enhanced by using techniques like the resolution of the identity (RI) approximation, particularly for larger systems or more complex calculations. researchgate.net

Table 2: Common Basis Sets and Their Intended Application

| Basis Set | Description | Typical Use Case for this compound |

| STO-3G | Minimal basis set, low accuracy | Initial, very rough calculations |

| 6-31G(d) | Split-valence with polarization | Geometry optimization, vibrational frequencies |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization | High-accuracy single-point energies, NBO analysis |

| cc-pVTZ | Correlation-consistent, triple-zeta | High-level correlated calculations (MP2, CC) |

Hartree-Fock and Post-Hartree-Fock Methods

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain experimentally. stolaf.edulu.se

Transition State Theory (TST) is a cornerstone for understanding reaction rates. libretexts.orgwikipedia.orgumn.edu Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. wikipedia.orgethz.ch For reactions involving this compound, such as cycloadditions or polymerizations, DFT or higher-level methods would be used to optimize the geometry of the transition state and calculate its energy.

The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. libretexts.org Vibrational frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ethz.ch

A Potential Energy Surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. comporgchem.comrsc.org For a reaction of this compound, a PES can reveal the lowest energy path from reactants to products, identify any intermediate species, and locate the relevant transition states. scielo.org.mxresearchgate.net

Mapping a full PES is computationally intensive. More commonly, a reaction coordinate is chosen (e.g., the distance between two forming bonds in a cycloaddition), and the energy is calculated at various points along this coordinate, optimizing all other geometric parameters. comporgchem.com This "relaxed scan" can provide a good approximation of the reaction pathway and is invaluable for understanding reaction mechanisms, such as whether a reaction is concerted or proceeds through a stepwise mechanism. scielo.org.mxresearchgate.net

Computational Dynamics Studies

Computational dynamics simulations are employed to understand the motion and interaction of atoms within the this compound molecule over time. These studies, often utilizing methods like ab initio molecular dynamics (AIMD), provide insights into conformational flexibility, vibrational motions, and potential reaction pathways. brehm-research.de Such simulations are crucial for interpreting experimental data and for designing new materials with specific properties. The application of computational fluid dynamics (CFD) can also be relevant in understanding the behavior of this compound in larger systems, such as in chemical reactors, by simulating fluid flow and heat transfer. ub.edu

Theoretical Predictions of Spectroscopic Parameters

The interplay between theoretical calculations and experimental spectroscopy is a cornerstone of modern chemical analysis. rsc.org Computational methods allow for the prediction of various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

Infrared (IR) Vibrational Analysis

Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely used to predict the infrared (IR) vibrational frequencies of molecules. globalresearchonline.net By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental IR spectra to specific molecular vibrations. samipubco.comesisresearch.org For instance, the characteristic stretching frequencies of the vinyl group (C=C and C-H bonds) and the benzofuran (B130515) ring system can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com These calculations often employ hybrid functionals like B3LYP in combination with appropriate basis sets to achieve a balance between accuracy and computational cost. globalresearchonline.netsamipubco.com The comparison between calculated and experimental spectra can reveal important information about intermolecular interactions and conformational changes. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods have become increasingly vital for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Machine learning (ML) and deep learning algorithms, trained on large datasets of experimental NMR data, can now predict 1H and 13C chemical shifts with high accuracy. nih.govresearchgate.netarxiv.org For this compound, these predictions can help in assigning the complex NMR spectra, distinguishing between different protons and carbons in the molecule. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are also employed to calculate NMR shielding tensors, from which chemical shifts can be derived. nih.gov The accuracy of these predictions is often enhanced by considering solvent effects and conformational averaging.

Below is an interactive data table showcasing representative predicted 1H NMR chemical shifts for a generic vinylbenzofuran derivative, illustrating the type of data generated from computational models.

| Atom Position | Predicted Chemical Shift (ppm) |

| H-2 | 7.1 - 7.5 |

| H-3 | 6.7 - 7.0 |

| H-4 | 7.4 - 7.8 |

| H-6 | 7.2 - 7.6 |

| H-7 | 7.3 - 7.7 |

| Vinyl Hα | 6.5 - 6.9 |

| Vinyl Hβ (cis) | 5.2 - 5.6 |

| Vinyl Hβ (trans) | 5.7 - 6.1 |

Note: The chemical shift ranges are illustrative and can vary based on the specific computational method and the full molecular structure.

Circular Dichroism (CD) Spectroscopy Simulations

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. faccts.dersc.org For chiral derivatives of this compound, computational simulations of CD spectra can be used to determine the absolute configuration of the molecule. colab.ws Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to the CD spectrum. faccts.demdpi.com By comparing the simulated spectrum with the experimental one, researchers can confidently assign the stereochemistry of a newly synthesized compound. colab.wsunicas.it These simulations often need to account for different conformations of the molecule to produce a spectrum that accurately reflects the experimental measurement. faccts.de

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to design and evaluate new molecules with desired properties before they are synthesized in the laboratory. nih.gov For this compound, this approach can be used to create derivatives with enhanced biological activity or improved material properties. biointerfaceresearch.comneliti.com By making systematic modifications to the core structure of this compound and then calculating properties such as binding affinity to a biological target or electronic properties, researchers can identify promising new compounds for synthesis. nih.govresearchgate.net This rational design approach can significantly accelerate the discovery of new drugs and materials.

Computational Studies of Polymerization Processes

Computational methods are also valuable for studying the polymerization of this compound. These studies can provide insights into the reaction mechanisms, kinetics, and the properties of the resulting polymers. nih.govneist.res.in For example, computational models can be used to investigate the initiation, propagation, and termination steps of the polymerization process. nih.gov By understanding these fundamental aspects, it is possible to design polymerization strategies that lead to polymers with controlled molecular weights, architectures, and functionalities. rsc.org

Advanced Spectroscopic Analysis Methodologies for 5 Vinylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 5-vinylbenzofuran in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional NMR spectra offer the initial and fundamental data for structure confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton spectrum of this compound can be predicted based on established chemical shift principles for benzofurans and vinyl groups. The vinyl protons typically appear as a characteristic AMX spin system, consisting of three distinct signals: one for the geminal proton (H-β') and two for the cis/trans vicinal protons (H-α'). The protons on the benzofuran (B130515) core resonate in the aromatic region, with their specific shifts influenced by the vinyl substituent at the C5 position.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | ~7.6 | d | J ≈ 2.2 |

| H3 | ~6.7 | d | J ≈ 2.2 |

| H4 | ~7.7 | d | J ≈ 1.5 |

| H6 | ~7.4 | dd | J ≈ 8.5, 1.5 |

| H7 | ~7.5 | d | J ≈ 8.5 |

| H-α' | ~6.8 | dd | J ≈ 17.6, 10.9 |

| H-β' (trans) | ~5.8 | d | J ≈ 17.6 |

| H-β' (cis) | ~5.3 | d | J ≈ 10.9 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data, showing ten distinct signals corresponding to the ten carbon atoms of this compound. The chemical shifts confirm the presence of the benzofuran skeleton and the vinyl group.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~145 |

| C3 | ~106 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~132 |

| C6 | ~125 |

| C7 | ~111 |

| C7a | ~155 |

| C-α' | ~136 |

| C-β' | ~115 |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. uniovi.essdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, it would show correlations between the coupled vinyl protons (H-α' with both H-β' protons) and between adjacent aromatic protons (H6 with H7). The lack of correlation between H4 and H6 would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduresearchgate.net It allows for the definitive assignment of each carbon atom that bears a proton by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~136 ppm, assigning them as H-α' and C-α', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assembling the molecular skeleton. sdsu.eduresearchgate.net Key correlations for this compound would include the vinyl proton H-α' correlating to the benzofuran carbons C4, C5, and C6, definitively placing the vinyl group at the C5 position. Likewise, H4 would show a correlation to C5, confirming their connectivity.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close in three-dimensional space, regardless of whether they are bonded. researchgate.net For this compound, NOESY can confirm the structure by showing correlations between the vinyl protons (specifically H-α') and the adjacent aromatic protons H4 and H6.

Modern NMR spectroscopy utilizes advanced pulse sequences to enhance spectral quality. For complex molecules or dilute samples, sequences like DPFGSE (Double Pulse-Field Gradient Spin Echo) can provide superior spectra with fewer artifacts. sandia.govteachspin.comweebly.com

In situations where protonated solvents are used or when samples have low solubility, the intense solvent signal can obscure signals of interest. binghamton.edu Solvent suppression techniques are employed to mitigate this issue. magritek.com

Presaturation: This method involves irradiating the specific frequency of the solvent signal before the acquisition pulse, equalizing its spin populations and rendering it "invisible" to the NMR experiment. wisc.edu

WATERGATE (Water Suppression by Gradient-Tailored Excitation): This popular technique uses a combination of gradient pulses and selective pulses to dephase the solvent magnetization, providing excellent suppression while retaining signals from exchangeable protons that might be close to the solvent peak. nih.gov

WET (Water Suppression Enhanced through T1 relaxation): This pulse sequence uses a series of selective pulses and pulsed-field gradients to achieve effective solvent suppression, minimizing distortion of nearby signals. nanalysis.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. missouri.eduq-chem.com The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations, making these methods excellent for functional group identification. hilarispublisher.com For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a mode to be Raman active, it must cause a change in the molecule's polarizability. hilarispublisher.com

For this compound, key vibrational bands would confirm the presence of its main structural features.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinyl | 3100-3000 | IR/Raman |

| C=C Stretch | Vinyl (C=CH₂) | ~1630 | IR/Raman |

| C=C Stretch | Aromatic Ring | 1600-1450 | IR/Raman |

| C-O-C Stretch | Benzofuran Ether | ~1250 | IR (Strong) |

| =C-H Bend (Out-of-Plane) | Vinyl | 1000-910 | IR (Strong) |

| C-H Bend (Out-of-Plane) | Substituted Benzene (B151609) | 900-675 | IR (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. ucl.ac.uk For this compound (C₁₀H₈O), the high-resolution mass spectrum would show a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) corresponding to its exact mass (144.0575 g/mol ).

The fragmentation pattern in Electron Ionization (EI) mass spectrometry is particularly informative. The most abundant peak is often the molecular ion, reflecting the stability of the aromatic system. Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals.

| m/z | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 144 | [C₁₀H₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [C₁₀H₇O]⁺ | ˙H |

| 115 | [C₉H₇]⁺ | ˙CHO |

| 89 | [C₇H₅]⁺ | ˙CHO, C₂H₂ |

Data modeled after fragmentation of similar aromatic structures like 2-vinylbenzofuran (B8692172). nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's structure in the solid state. scielo.org.mx If a suitable single crystal of this compound can be grown, this technique can determine the exact three-dimensional coordinates of every atom.

The resulting crystal structure would provide:

Unambiguous confirmation of connectivity.

Precise bond lengths and bond angles , allowing for comparison with theoretical models.

Information on molecular planarity , showing any distortions in the benzofuran ring or the orientation of the vinyl group relative to the aromatic plane.

Details of intermolecular interactions in the crystal lattice, such as pi-stacking or C-H···π interactions, which govern the solid-state packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher one. libretexts.orglibretexts.org The specific wavelengths of light absorbed correspond to the energy difference between these electronic states, providing insight into the molecule's structure, particularly its system of conjugated π-electrons. libretexts.org

Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores. msu.edushu.ac.uk In organic molecules, the absorption of UV-Vis radiation is typically restricted to functional groups containing valence electrons with low excitation energy. shu.ac.uk For compounds like this compound, which contains a conjugated system formed by the benzofuran ring and the vinyl substituent, the most significant electronic transitions are π → π* transitions. libretexts.orgshu.ac.uk These transitions involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.orglibretexts.org The presence of conjugation in this compound lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

Studies on various benzofuran derivatives reveal characteristic absorption patterns. Typically, aromatic compounds exhibit intense absorption near 205 nm and a less intense series of bands in the 255-275 nm range, which confirms the presence of an aromatic ring. libretexts.org For benzofuran derivatives, strong absorption bands are often observed in the 250–350 nm region, which are characteristic of π-conjugated molecules. mdpi.com For instance, a study on benzofuran bis-chalcone derivatives recorded absorption maxima (λmax) at 270 nm and 362 nm in ethanol. dergipark.org.tr The specific position and intensity of these absorption bands can be influenced by the type and position of substituents on the benzofuran core as well as the solvent used. dergipark.org.trnih.gov Increasing solvent polarity can cause a shift in the absorption peaks; n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions often experience a bathochromic (red) shift. shu.ac.uk

Table 1: Experimental UV-Vis Absorption Data for Various Benzofuran Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Benzofuran Derivative 3a | Cyclohexane | 300 | 15,000 | nih.gov |

| Benzofuran Derivative 3b | Cyclohexane | 312 | 19,000 | nih.gov |

| Benzofuran Derivative 4a | Cyclohexane | 304 | 16,000 | nih.gov |

| Benzothieno[3,2-b]benzofuran (BTBF) | DMF | 309 | Not Specified | mdpi.com |

| Bromo-substituted BTBF (BTBF-Br) | DMF | 310 | Not Specified | mdpi.com |

| Dibromo-substituted BTBF (BTBF-2Br) | DMF | 315 | Not Specified | mdpi.com |

Integration of Spectroscopic Data with Computational Chemistry

The integration of experimental spectroscopic data with computational chemistry has become an indispensable tool for the detailed analysis of molecular structures and properties. For complex molecules like this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights that complement and help interpret experimental results. physchemres.orgnih.gov

DFT calculations are widely used to optimize the molecular geometry of benzofuran derivatives, providing precise information on bond lengths and angles in the gaseous phase, which can be compared with solid-state experimental data. physchemres.org Following structural optimization, Time-Dependent DFT (TD-DFT) calculations can be performed to simulate the UV-Vis absorption spectrum. nih.gov This process involves calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. physchemres.org Comparing the theoretical UV-Vis spectrum generated by TD-DFT with the experimentally recorded spectrum allows for the validation of the computational method and a more confident assignment of the observed electronic transitions. physchemres.orgnih.gov

Furthermore, computational analysis provides access to key electronic properties that govern the molecule's reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. nih.govacs.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the electronic excitation energy and can be correlated with the λmax observed in the UV-Vis spectrum. nih.govbeilstein-journals.org A smaller HOMO-LUMO gap generally implies higher reactivity and absorption at a longer wavelength. acs.org These computational tools allow researchers to resolve ambiguities in experimental data, for example, by modeling the effects of different solvents or conformational dynamics on the spectra.

Table 2: Computational Methods and Findings for Benzofuran Derivatives

| Compound/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | Structural optimization, FMO analysis, and TD-DFT simulation of the UV-Vis spectrum to determine electronic properties. | nih.gov |

| 2-Phenylbenzofuran | DFT (GGA-PBE, BVP86, meta-GGA-TPSS) | Calculated absorption wavelengths and oscillator strengths; good agreement found between predicted and experimental geometry. | physchemres.org |

| Benzofuran derivatives (4A-4L) | DFT/B3LYP/6-31G(d,p) | Calculation of HOMO-LUMO gap to provide insights into catalyst reactivity and stability. | acs.org |

Emerging Spectroscopic Analysis Techniques (e.g., AI/Machine Learning in Spectral Interpretation)

One of the primary applications of ML in spectroscopy is in data preprocessing and feature extraction. mdpi.com Algorithms can automatically correct for baseline drift, reduce noise, and resolve overlapping spectral peaks, which are common challenges in experimental spectroscopy. mdpi.comspectroscopyonline.com Following preprocessing, ML models such as Principal Component Analysis (PCA), Support Vector Machines (SVM), and various types of neural networks (NN) can be trained to recognize patterns in the spectral data. nih.govspectroscopyonline.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyanobenzoquinone |

| 2-phenylbenzofuran |

| 1-benzofuran-2-carboxylic acid |

| 1-benzofuran-3-carboxylic acid |

| Acetone |

| Acrylonitrile |

| Aspirin |

| Benzene |

| Benzofuran |

| Benzothieno[3,2-b]benzofuran |

| Butyl vinyl ether |

| Chlorophyll |

| Dehydro-d-viniferin |

| Diethyl ketone |

| Dimethyl acetylenedicarboxylate |

| Ethene |

| Ethenetetracarbonitrile |

| Ethanol |

| Glycerol |

| Hexafluoropropan-2-ol |

| Maleic anhydride |

| Melanin |

| Methanol |

| N-phenylmaleimide |

| Quinone |

| Toluene (B28343) |

| (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol |

| (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol |

Materials Science Applications of 5 Vinylbenzofuran Based Systems

Polymeric Materials Derived from 5-Vinylbenzofuran

Searches for homopolymers (poly(this compound)) and copolymers incorporating the this compound monomer did not yield specific data regarding their synthesis, properties, or applications.

Optically Active Polymeric MaterialsOptically active polymers, which can rotate the plane of polarized light, are of significant interest for applications in chiral separations and stereoselective catalysis.sid.irnih.govresearchgate.netrsc.orgThe synthesis of such polymers can be achieved by polymerizing chiral monomers or by using chiral catalysts with achiral monomers.rsc.orgrsc.orgWhile the asymmetric polymerization of the related compound benzofuran (B130515) (a cyclic olefin) to produce optically active polymers has been reported, similar studies involving the vinyl polymerization of this compound are not present in the available literature.nih.govgiulionatta.itConsequently, no data on the specific optical rotation or chiroptical properties of poly(this compound) could be sourced.

Supramolecular Assemblies and Materials

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.govnumberanalytics.comuclouvain.be These assemblies are crucial in areas ranging from drug delivery to the development of "smart" materials. kdpublications.inbeilstein-journals.org

Applications in Molecular Recognition and Responsive Materials

The development of materials capable of molecular recognition and responding to external stimuli is a significant area of research. While direct applications of this compound in commercially available molecular recognition systems are not extensively documented, its derivatives are promising candidates for creating such "smart" materials. The versatility of the vinyl group allows for its incorporation into polymers and for further functionalization to create specific binding sites. vulcanchem.com

Responsive polymers, often called "smart" polymers, can undergo significant changes in their physical or chemical properties in response to environmental triggers like temperature, pH, or light. researchgate.netresearchgate.netnih.govmdpi.com Block copolymers, which consist of two or more different polymer chains linked together, are a common platform for designing responsive materials. arkema.comnih.gov The synthesis of block copolymers containing poly(this compound) segments could lead to materials with novel responsive behaviors.

A key step towards creating complex molecular architectures for recognition is the selective functionalization of the starting molecule. Zirconium-catalyzed 1,1-diboration of alkenes, including heteroatom-containing alkenes like this compound, has been successfully demonstrated. researchgate.net This reaction attaches two boron groups to the same carbon atom of the vinyl group, providing a versatile platform for subsequent chemical modifications to introduce recognition motifs.

Table 1: Zirconium-Catalyzed 1,1-Diboration of this compound

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| This compound | Cp₂ZrCl₂, MeOLi | 1,1-Diborylated benzofuran | Up to 85% |

Data sourced from a study on zirconium-catalyzed diboration of alkenes. researchgate.net

The ability to create these functionalized benzofuran structures opens up possibilities for designing materials for sensors, targeted drug delivery, and self-healing materials, all of which rely on the principles of molecular recognition. researchgate.netmdpi.comrsc.orgcooperativepatentclassification.orgrsc.org

Dyes and Pigments Incorporating this compound Chromophores

The application of this compound and its direct derivatives in the synthesis of commercial dyes and pigments is not extensively reported in the available scientific literature. A chromophore, the part of a molecule responsible for its color, typically consists of a system of conjugated double bonds. mdpi.comrsc.orgnih.govnih.gov While the benzofuran ring itself is a chromophoric group, the specific contribution of the this compound structure to the creation of vibrant and stable colors in dyes and pigments has not been a major focus of published research.

General synthetic routes for various classes of dyes and pigments often involve the reaction of specific precursor molecules. ekb.eg However, detailed studies outlining the use of this compound as a key building block in these syntheses are scarce. Some benzofuran derivatives have been investigated in the context of dyes, but these are often complex structures where the benzofuran moiety is just one part of a larger chromophoric system. google.com

A patent has mentioned the use of poly(2-vinylbenzofuran) in blends, but not specifically in the context of its color properties. researchgate.net Furthermore, while a derivative, 6-methoxy-5-vinylbenzofuran, has been isolated from a natural source, its potential as a dye or pigment was not the focus of the study. acs.org

Future research may explore the potential of creating novel chromophores through the chemical modification of the this compound scaffold, but based on current information, this is not a well-established application.

Advanced Functional Materials (General)

This compound serves as a versatile monomer for the synthesis of a variety of advanced functional materials, primarily through polymerization and copolymerization of its vinyl group. researchgate.netresearchgate.net The resulting polymers and copolymers can exhibit unique thermal, mechanical, and electronic properties derived from the benzofuran units. vulcanchem.comrsc.org

The functionalization of the vinyl group is a key strategy for creating tailored materials. cooperativepatentclassification.orgnumberanalytics.com For example, iron-catalyzed C-H alkylation and ring-opening reactions of vinylbenzofurans have been developed, providing a pathway to highly complex and functionalized molecules that can be used as building blocks for advanced materials. researchgate.net

Copolymers incorporating this compound are of particular interest. By combining this compound with other monomers, materials with a wide range of properties can be achieved. mdpi.comresearchgate.net Block copolymers, for instance, can self-assemble into nanostructures, leading to applications in nanotechnology and composites. arkema.comnih.gov

Table 2: Examples of Polymerization involving Vinylbenzofuran Derivatives

| Polymer Type | Monomers | Potential Applications |

|---|---|---|

| Homopolymer | 2-Vinylbenzofuran (B8692172) | Specialty plastics, dielectric materials |

| Copolymer | 2-Vinylbenzofuran, Styrene (B11656) | Modified thermoplastics |